5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Overview
Description
5,6-Dihydrobenzo[b]thiophen-7(4H)-one: is an organic compound with the molecular formula C8H8OS. It is also known by other names such as 4-Keto-4,5,6,7-tetrahydrothianaphthene and 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene This compound is a member of the benzo[b]thiophene family, which is characterized by a fused ring system containing both benzene and thiophene rings
Mechanism of Action
Target of Action
The primary target of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is responsible for the nocturnal rhythm of melatonin production in the pineal gland .
Mode of Action
This compound interacts with AANAT, inhibiting its activity . This interaction results in a decrease in melatonin production, as AANAT is a key enzyme in this process .
Biochemical Pathways
The inhibition of AANAT by this compound affects the melatonin synthesis pathway . Melatonin is primarily known for its role in the control of circadian rhythms but it is also involved in a wide range of physiological or pathophysiological processes .
Pharmacokinetics
Its physical and chemical properties such as density (138g/cm3), boiling point (3334ºC at 760mmHg), and molecular weight (16722800) can provide some insights .
Result of Action
The inhibition of AANAT by this compound leads to a decrease in melatonin production . This could potentially affect various physiological processes that are regulated by melatonin, including sleep-wake cycles and other circadian rhythms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the desired product . The reaction conditions often require the use of a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrobenzo[b]thiophen-7(4H)-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: 5,6-Dihydrobenzo[b]thiophen-7(4H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Medicine: They can be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes .
Comparison with Similar Compounds
- 4-Keto-4,5,6,7-tetrahydrothianaphthene
- 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
- Benzo[b]thieno[2,3-d]thiophene derivatives
Comparison: 5,6-Dihydrobenzo[b]thiophen-7(4H)-one is unique due to the presence of a ketone group at the 7-position, which enhances its reactivity compared to other benzo[b]thiophene derivatives . This structural feature allows for a wider range of chemical modifications and applications. Additionally, its stability and ease of synthesis make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
5,6-dihydro-4H-1-benzothiophen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJQJCKVMQVOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438816 | |
Record name | 5,6-Dihydro-1-benzothiophen-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-84-4 | |
Record name | 5,6-Dihydrobenzo[b]thiophen-7(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1468-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-1-benzothiophen-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophen-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,6-Dihydrobenzo[b]thiophen-7(4H)-one a useful building block in organic synthesis?
A1: this compound is a valuable synthetic intermediate due to its versatility in constructing diverse sulfur-containing heterocycles. Studies highlight its utility in synthesizing substituted benzo[b]thiophenes [] and more complex condensed sulfur heterocyclic systems [, , , ]. This compound's reactivity stems from the presence of the ketone functionality and the adjacent methylene group, allowing for various chemical transformations.
Q2: Can you provide specific examples of how this compound has been used to create other heterocyclic compounds?
A2: Researchers have successfully employed this compound as a starting material for synthesizing several heterocyclic systems. For instance, it serves as a precursor in the formation of 4,5-dihydro-1H-thieno(g)indoles through reaction with acetylenic esters []. Additionally, it plays a key role in the synthesis of 4,5-dihydro-6H-4-methylcyclo-penta[b]-thiophen-6-one, a product achieved through its reaction with 3-chloropropionyl chloride under Friedel-Crafts conditions [].
Q3: Are there any readily available synthetic routes to produce this compound?
A3: Yes, efficient synthetic pathways for obtaining this compound have been established. One notable approach, described as "expedient" by researchers, is detailed in []. While the specifics of this method require further examination of the source material, this finding suggests that this compound can be readily synthesized, making it an even more appealing building block for organic synthesis.
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